molecular formula C25H25F3 B12571910 1,2,3-Trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene CAS No. 639079-65-5

1,2,3-Trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene

Cat. No.: B12571910
CAS No.: 639079-65-5
M. Wt: 382.5 g/mol
InChI Key: CKMKRUVBCAYBNG-UHFFFAOYSA-N
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Description

1,2,3-Trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene is a fluorinated aromatic compound It is characterized by the presence of three fluorine atoms on the naphthalene ring and a propylcyclohexylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1,2,3-Trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3-Trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene involves its interaction with molecular targets through various pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity. The compound may interact with enzymes or receptors, leading to changes in biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3-Trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene is unique due to its specific substitution pattern on the naphthalene ring and the presence of the propylcyclohexylphenyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specialized applications in materials science and organic synthesis.

Properties

CAS No.

639079-65-5

Molecular Formula

C25H25F3

Molecular Weight

382.5 g/mol

IUPAC Name

1,2,3-trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene

InChI

InChI=1S/C25H25F3/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-13-22-21(14-20)15-23(26)25(28)24(22)27/h8-17H,2-7H2,1H3

InChI Key

CKMKRUVBCAYBNG-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC4=CC(=C(C(=C4C=C3)F)F)F

Origin of Product

United States

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